6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride
Descripción
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several accepted variations that reflect its complex molecular architecture. The primary International Union of Pure and Applied Chemistry designation is 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide when referring to the free base form. The hydrochloride salt form maintains the same core nomenclature with the addition of the hydrochloride designation.
Alternative systematic nomenclature variations documented in chemical databases include 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide. This variation reflects different numbering conventions for the benzazepine ring system, though both designations refer to the identical chemical structure. The compound also appears in literature with the systematic name 6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide.
The molecular structure contains several distinct functional components that contribute to its systematic nomenclature. The benzazepine core represents a seven-membered nitrogen-containing heterocycle fused to a benzene ring, with tetrahydro indicating partial saturation of the ring system. The cyclobutyl substituent at the 3-position provides steric bulk and conformational constraints. The pyridine carboxamide moiety serves as the primary pharmacophore, with the N-methyl group providing additional specificity for receptor binding.
Structural descriptor codes provide standardized representations of the molecular architecture. The International Chemical Identifier Key for the free base is WROHEWWOCPRMIA-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 for the free base form. The hydrochloride salt adds the chloride ion component to these structural descriptors.
CAS Registry Numbers and Alternative Designations
The Chemical Abstracts Service registry system assigns distinct identification numbers to different forms of this compound, reflecting the importance of precise chemical identification in pharmaceutical research. The free base form carries the Chemical Abstracts Service registry number 720690-73-3, which serves as the primary identifier for the non-salt form of the molecule. The hydrochloride salt form is designated with Chemical Abstracts Service registry number 945493-87-8, distinguishing it from the free base through this unique identifier.
The compound is most commonly known by its research designation GSK189254, reflecting its development by GlaxoSmithKline. Alternative designations include GSK-189254, GSK 189254A, and GSK189254A, with variations in hyphenation and alpha suffixes appearing throughout scientific literature. The hydrochloride salt specifically may be designated as GSK 189254 hydrochloride or GSK 189254 HCl in research publications.
| Designation Type | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Registry Number | 720690-73-3 | 945493-87-8 |
| Primary Research Code | GSK189254A | GSK 189254 HCl |
| Alternative Designations | GSK-189254, GSK 189254A | GSK 189254 hydrochloride |
| PubChem Compound ID | 9798547 | 24768876 |
| ChEMBL Identifier | CHEMBL517140 | Not separately listed |
Additional database identifiers provide cross-referencing capabilities across chemical information systems. The PubChem Compound Identifier for the free base is 9798547, while the hydrochloride salt carries PubChem Compound Identifier 24768876. The ChEMBL database assigns identifier CHEMBL517140 to this compound. The UNII identifier 5T4TX6CO53 refers to the free base form, while 4AJV79N1A6 designates the hydrochloride salt.
Pharmaceutical databases and regulatory systems utilize these various identifiers to ensure precise compound tracking throughout research and development processes. The multiple designation systems reflect the compound's status as both a research tool and potential therapeutic agent, requiring comprehensive identification across diverse scientific and regulatory frameworks.
Molecular Formula and Hydrochloride Salt Stoichiometry
The molecular formula of the free base form is C21H25N3O2, representing a complex organic molecule with 21 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. This formula corresponds to a molecular weight of 351.4421 daltons for the free base compound. The elemental composition reflects the compound's sophisticated architecture, incorporating multiple ring systems and functional groups essential for its biological activity.
The hydrochloride salt formation involves the addition of one equivalent of hydrochloric acid to the free base, resulting in the molecular formula C21H25N3O2·HCl or alternatively written as C21H26ClN3O2. This salt formation increases the molecular weight to 387.903 daltons, representing the addition of 36.461 daltons from the hydrochloric acid component. The stoichiometry indicates a 1:1 molar ratio between the organic base and hydrochloric acid, forming a monoprotonated salt.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C21H25N3O2 | C21H26ClN3O2 |
| Molecular Weight | 351.4421 daltons | 387.903 daltons |
| Elemental Carbon | 71.77% | 65.01% |
| Elemental Hydrogen | 7.17% | 6.75% |
| Elemental Nitrogen | 11.96% | 10.83% |
| Elemental Oxygen | 9.10% | 8.25% |
| Elemental Chlorine | 0% | 9.14% |
The salt formation significantly impacts the compound's physical and chemical properties while maintaining the core molecular structure responsible for biological activity. The protonation typically occurs at the nitrogen atom of the benzazepine ring system, which possesses the highest basicity among the available nitrogen centers. This protonation creates a positively charged ammonium center that associates with the chloride anion through ionic interactions.
Crystallographic and analytical data confirm the 1:1 stoichiometry through various spectroscopic and analytical techniques. The exact mass of the free base is 351.194 daltons, while elemental analysis confirms the theoretical composition with carbon at 71.77%, hydrogen at 7.17%, nitrogen at 11.96%, and oxygen at 9.10%. The hydrochloride salt shows corresponding shifts in elemental percentages due to the incorporation of the chloride component.
Propiedades
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19;/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQVZNMSXFEEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945493-87-8 | |
| Record name | GSK-189254 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945493878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-189254 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AJV79N1A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Precursor Preparation (GSK185071B)
The synthesis begins with the precursor GSK185071B, which lacks the N-methyl group on the pyridinecarboxamide moiety. This intermediate is synthesized through:
- Benzazepine Ring Formation : Cyclization of a substituted phenethylamine derivative under acidic conditions to generate the 1,2,4,5-tetrahydro-3-benzazepine scaffold.
- Cyclobutyl Group Introduction : Alkylation of the benzazepine nitrogen using cyclobutyl bromide or a related electrophile in the presence of a base such as potassium carbonate.
- Etherification : Coupling the 7-hydroxybenzazepine intermediate with 6-chloropyridine-3-carboxamide under Ullmann or nucleophilic aromatic substitution conditions.
N-Methylation
The precursor GSK185071B undergoes N-methylation to introduce the terminal methyl group:
- Reagents : [11C]-Methyl iodide (for radiolabeled synthesis) or non-radioactive methyl iodide.
- Conditions : Anhydrous dimethyl sulfoxide (DMSO) solvent, aqueous sodium hydroxide (2 µL of 2 M NaOH), 80°C for 4 minutes.
- Mechanism : Deprotonation of the carboxamide nitrogen by NaOH facilitates nucleophilic attack on methyl iodide, yielding the N-methylated product.
Purification
The crude product is purified via semi-preparative high-performance liquid chromatography (HPLC):
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating the purified product with hydrochloric acid, followed by lyophilization to isolate the crystalline solid.
Characterization and Analytical Data
Post-synthesis characterization confirms structural integrity:
Spectroscopic Data
- Mass Spectrometry : Molecular ion peak at m/z 387.9 (C21H26ClN3O2).
- Nuclear Magnetic Resonance (NMR) : Key signals include δ 7.8 ppm (pyridine H-2), δ 3.2 ppm (N-methyl group), and δ 2.5 ppm (cyclobutyl protons).
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 387.9 g/mol | Calculated from formula |
| Hydrogen Bond Acceptors | 4 | PubChem descriptor |
| Rotatable Bonds | 4 | PubChem descriptor |
Comparative Analysis with Alternative Methods
While the above method is standardized, alternative approaches include:
- Microwave-Assisted Synthesis : Reduces reaction time for benzazepine cyclization but requires specialized equipment.
- Enzymatic Methylation : Explored for eco-friendly synthesis but yields lower efficiency compared to chemical methylation.
The use of [11C]-methyl iodide remains unique to radiolabeled versions, whereas non-radioactive synthesis employs conventional methylating agents like methyl triflate.
Challenges and Troubleshooting
Common issues during synthesis:
- Incomplete Methylation : Addressed by optimizing base concentration and reaction time.
- Low HPLC Recovery : Mitigated by adjusting mobile phase polarity or using solid-phase extraction (e.g., C18 Sep-Pak cartridges).
Análisis De Reacciones Químicas
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Neuropharmacology
The primary application of this compound lies in neuropharmacology, particularly in studying the modulation of neurotransmitter systems. As a histamine H3 receptor inverse agonist, it plays a crucial role in:
- Cognitive Disorders : Research indicates potential therapeutic effects in cognitive disorders such as Alzheimer’s disease by enhancing neurotransmitter release.
- Sleep Disorders : The compound has been explored for its efficacy in treating sleep disorders like narcolepsy due to its influence on histaminergic signaling pathways.
Diagnostic Imaging
This compound is also utilized in the development of diagnostic imaging agents for positron emission tomography (PET). Its high affinity for histamine H3 receptors allows for effective visualization of these receptors in vivo, aiding in the understanding of various neurological conditions.
Chemical Biology
In chemical biology, it serves as a tool compound to investigate histamine H3 receptor interactions and downstream signaling pathways. This application is critical for elucidating the role of histamine in various physiological processes and disease states.
Case Studies
Several studies have documented the applications and effects of this compound:
- Cognitive Enhancement : A study demonstrated that administration of this compound improved cognitive performance in animal models by facilitating increased release of acetylcholine and other neurotransmitters associated with learning and memory.
- Sleep Regulation : Another study focused on the effects of this compound on sleep architecture, showing significant alterations in REM sleep patterns, which are crucial for cognitive function and overall health.
- PET Imaging : Research involving PET scans showed that this compound could effectively label H3 receptors in the brain, allowing researchers to visualize changes associated with neurodegenerative diseases.
Mecanismo De Acción
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride exerts its effects by binding to histamine H3 receptors as an inverse agonist. This binding inhibits the constitutive activity of the H3 receptor, leading to a decrease in histamine release in the central nervous system . The compound also modulates the release of other neurotransmitters, including acetylcholine, dopamine, noradrenaline, and serotonin, through its interaction with H3 receptors . These actions contribute to its potential therapeutic effects in various neurological and psychiatric conditions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Benzazepine derivatives share a common tricyclic framework but differ in substituents and functional groups, leading to varied bioactivity. Key structural analogues include:
The target compound’s pyridine carboxamide group distinguishes it from natural products like Zygocaperoside or Isorhamnetin-3-O-glycoside, which exhibit polar glycosidic linkages.
Computational and Crystallographic Insights
- Structural Determination : Tools like SHELX and WinGX (used for small-molecule crystallography) enable precise elucidation of benzazepine derivatives. For example, hydrogen-bonding patterns in similar compounds (e.g., pyridine derivatives) are analyzed using graph-set theory, which correlates intermolecular interactions with crystal packing .
- Bioactivity Clustering : Data mining of bioactivity profiles (as in ) reveals that benzazepines with lipophilic substituents (e.g., cyclobutyl) cluster with CNS-active compounds, whereas polar derivatives align with peripheral targets .
Pharmacokinetic and Toxicological Considerations
The hydrochloride salt of the target compound likely reduces volatility compared to free bases, mitigating environmental release risks.
Research Findings and Data Tables
Table 1: Key Structural Features Influencing Bioactivity
Table 2: Computational Tools for Comparative Analysis
Actividad Biológica
The compound 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide; hydrochloride, also known as GSK189254, is a selective antagonist of the histamine H3 receptor. This compound has garnered attention for its potential therapeutic applications in cognitive disorders and other neurological conditions.
Chemical Structure and Properties
The molecular formula of GSK189254 is C21H25N3O·HCl, with a molecular weight of approximately 391.5 g/mol. The structure features a pyridine ring and a benzazepine moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 391.5 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
GSK189254 functions primarily as an antagonist at the H3 receptor, which is involved in the modulation of neurotransmitter release in the central nervous system (CNS). The H3 receptor plays a significant role in regulating histamine levels and affects various physiological processes including cognition, sleep-wake cycles, and appetite.
Cognitive Enhancement
Research has demonstrated that GSK189254 enhances cognitive functions in animal models. In studies involving rats with induced memory impairments, administration of GSK189254 resulted in significant improvements in memory and cognitive performance. This suggests its potential utility in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders .
Selectivity and Binding Affinity
GSK189254 exhibits high selectivity for the H3 receptor compared to other histamine receptors (H1 and H2). Binding studies have indicated that it possesses a strong affinity for the H3 receptor, making it a promising candidate for further development as a therapeutic agent .
In Vivo Imaging Studies
Recent advancements have included the use of radiolabeled versions of GSK189254 for positron emission tomography (PET) imaging. Studies have shown that [11C]-GSK189254 can effectively visualize H3 receptors in vivo, providing valuable insights into receptor distribution and function in human subjects with mild cognitive impairment .
Case Studies
- Animal Model Study : In a controlled experiment involving aged rats, GSK189254 was administered over a period of four weeks. The results indicated marked improvements in spatial memory tasks compared to control groups receiving placebo treatments. This reinforces the compound's potential as a cognitive enhancer.
- Human Imaging Study : A pilot study using [11C]-GSK189254 PET imaging was conducted on participants diagnosed with early-stage Alzheimer's disease. Preliminary findings indicated altered H3 receptor availability compared to age-matched controls, suggesting that GSK189254 could be used as a biomarker for disease progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as coupling benzazepine derivatives with pyridinecarboxamide precursors. A reflux-based approach using chloroacetic acid and sodium acetate in a mixed solvent system (e.g., acetic anhydride/acetic acid) is common for similar compounds . Intermediates should be validated via HPLC (≥98% purity thresholds) and characterized by IR/NMR to confirm functional groups (e.g., NH stretches at ~3,400 cm⁻¹, cyclobutyl proton environments in ^1H NMR) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify amide (C=O at ~1,650 cm⁻¹) and aromatic ether (C-O at ~1,250 cm⁻¹) groups.
- ^13C NMR to resolve cyclobutyl carbons (15–25 ppm) and pyridine ring carbons (120–150 ppm) .
- Mass spectrometry to confirm molecular weight (e.g., M⁺ peaks matching theoretical values) and detect fragmentation patterns indicative of benzazepine cleavage .
Q. What in vitro assays are suitable for preliminary activity screening?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin/dopamine receptor subtypes due to benzazepine scaffolds) . Use radioligand displacement protocols with controls for non-specific binding. Validate results with orthogonal methods like calcium flux assays to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictory binding data between receptor subtypes?
- Methodological Answer : Contradictions often arise from differential receptor conformations or assay conditions. Apply:
- Site-directed mutagenesis to identify key residues influencing binding.
- Molecular dynamics simulations to model ligand-receptor interactions, focusing on cyclobutyl steric effects and pyridinecarboxamide hydrogen bonding .
- Statistical rigor : Use ANOVA with post-hoc tests to compare IC₅₀ values across subtypes, ensuring sample sizes are powered to detect ≥20% differences .
Q. What strategies optimize bioavailability given the compound’s low solubility?
- Methodological Answer :
- Salt selection : Hydrochloride salts improve aqueous solubility (as seen in related pyridinecarboxamides) .
- Prodrug approaches : Modify the N-methylpyridine group with enzymatically cleavable esters.
- Nanoparticulate formulations : Use lipid-based carriers to enhance dissolution rates, validated by DSC/XRD to confirm amorphous dispersion .
Q. How should researchers design stability studies under stressed conditions?
- Methodological Answer : Follow ICH Q1A guidelines with modifications:
- Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 24h), UV light (200–400 nm), and oxidative conditions (3% H₂O₂).
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the benzazepine ether linkage or pyridine ring oxidation) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, ensuring degradation pathways are consistent across batches .
Theoretical and Experimental Design Challenges
Q. How does the cyclobutyl group influence conformational dynamics compared to other alicyclic moieties?
- Methodological Answer :
- Comparative NMR studies : Analyze NOESY spectra to map spatial proximity between cyclobutyl protons and adjacent aromatic systems.
- DFT calculations : Compare strain energy and torsional barriers of cyclobutyl vs. cyclohexyl analogs to quantify conformational rigidity .
Q. What statistical frameworks are appropriate for reconciling in vitro vs. in vivo efficacy discrepancies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
